molecular formula C20H28N4O3S2 B2834229 2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole CAS No. 1058399-06-6

2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole

Cat. No.: B2834229
CAS No.: 1058399-06-6
M. Wt: 436.59
InChI Key: XBXDSQLPUYOXRI-UHFFFAOYSA-N
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Description

The compound 2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole is a complex organic molecule with potential applications in various scientific fields. This compound features a benzo[d]thiazole ring, a piperazine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole involves multiple steps, including the formation of the benzo[d]thiazole ring, piperazine ring, and piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the benzo[d]thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a related chemical framework.

Uniqueness

2-[4-(1-methanesulfonylpiperidine-3-carbonyl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole: stands out due to its combination of a benzo[d]thiazole ring, piperazine ring, and piperidine ring, which confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-14-11-15(2)18-17(12-14)21-20(28-18)23-9-7-22(8-10-23)19(25)16-5-4-6-24(13-16)29(3,26)27/h11-12,16H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXDSQLPUYOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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